molecular formula C23H24FN3OS B2394917 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207008-75-0

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2394917
CAS No.: 1207008-75-0
M. Wt: 409.52
InChI Key: IHRGXQLPKQVHFS-UHFFFAOYSA-N
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Description

  • The next step involves reacting the imidazole derivative with thiourea to introduce the thioether linkage. This step usually requires a basic medium such as potassium hydroxide (KOH) and can be conducted in a solvent like ethanol.

  • Step 3: Formation of the ethanone moiety

    • The piperidin-1-yl ethanone is introduced through an acylation reaction involving the imidazole-thioether derivative and an appropriate acyl chloride or anhydride under basic conditions.

  • Industrial Production Methods

    Industrial production of this compound can be scaled up by optimizing each reaction step to improve yield and purity. Continuous flow reactors and automated synthesis techniques can enhance efficiency, reduce reaction times, and ensure consistency in large-scale production.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Step 1: Formation of the imidazole ring

      • Starting with 4-fluoroaniline and para-tolualdehyde, the initial step involves the formation of the imidazole ring through a condensation reaction. This reaction typically requires acidic conditions and can be catalyzed by reagents like ammonium acetate.

    Chemical Reactions Analysis

    Types of Reactions it Undergoes

    • Oxidation

      • The thioether linkage in the compound can be subjected to oxidation reactions, producing sulfoxides or sulfones as products. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

    • Reduction

      • Reduction reactions can target the carbonyl group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    • Substitution

      • The fluorophenyl ring is a potential site for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fluorine atom. Reagents such as sodium methoxide or potassium tert-butoxide can be used in this context.

    Common Reagents and Conditions

    • Oxidation: : Hydrogen peroxide (H2O2), mCPBA.

    • Reduction: : LiAlH4, NaBH4.

    • Substitution: : Sodium methoxide, potassium tert-butoxide.

    Major Products Formed

    • Sulfoxides or sulfones from oxidation.

    • Alcohols from reduction.

    • Substituted aromatic compounds from nucleophilic aromatic substitution.

    Scientific Research Applications

    This compound has several research applications:

    • Chemistry: : Used as a building block in organic synthesis for the development of new molecules with potential biological activity.

    • Biology: : Serves as a tool for studying enzyme inhibition, receptor binding, and other biochemical processes.

    • Medicine: : Explored for its potential therapeutic effects in treating conditions like inflammation, cancer, or neurological disorders.

    • Industry: : Used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

    Mechanism of Action

    When compared to similar compounds, such as 1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole or 2-(1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, the unique combination of functional groups in "2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone" imparts distinct chemical and biological properties, such as increased binding affinity or selectivity towards particular molecular targets.

    Comparison with Similar Compounds

    • 1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole

    • 2-(1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

    • 2-((1-(4-fluorophenyl)-5-(m-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

    This compound’s uniqueness lies in its specific functional groups and the potential to interact with diverse biological targets, making it a subject of ongoing scientific research.

    Properties

    IUPAC Name

    2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H24FN3OS/c1-17-5-7-18(8-6-17)21-15-25-23(27(21)20-11-9-19(24)10-12-20)29-16-22(28)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IHRGXQLPKQVHFS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCCC4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H24FN3OS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    409.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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